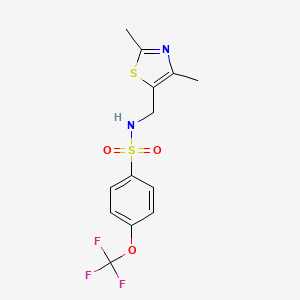

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethoxy group at the para position and a (2,4-dimethylthiazol-5-yl)methyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3S2/c1-8-12(22-9(2)18-8)7-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMUAEWPWNKLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Attachment of the Methyl Group: The 2,4-dimethyl substitution on the thiazole ring can be achieved through alkylation reactions using methylating agents like methyl iodide.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting the appropriate sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

One of the most significant applications of this compound is in the field of antimicrobial research . Studies have shown that derivatives of benzenesulfonamides exhibit potent activity against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Research

The compound has also been explored for its anticancer properties . Its structural features allow it to interact with various biological targets involved in cancer progression.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines, including HeLa and MCF-7. The IC50 values were recorded below 10 µM, suggesting a strong potential for therapeutic use in cancer treatment.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes.

Case Study: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase and acetylcholinesterase revealed that this compound could effectively reduce enzyme activity, which may have implications for treating conditions like glaucoma and Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Data Table: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethoxy group | Increased potency |

| Dimethylthiazole moiety | Enhanced binding |

| Sulfonamide linkage | Improved solubility |

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzenesulfonamide core distinguishes it from triazole-thione derivatives (e.g., compounds [7–9] from ), which incorporate a 1,2,4-triazole ring. Triazole-thiones exhibit tautomerism between thione and thiol forms, confirmed by IR spectra showing νC=S (1247–1255 cm⁻¹) and absence of νS-H bands .

Substituent Effects

- Trifluoromethoxy vs. Halogens: The trifluoromethoxy group in the target compound is more electron-withdrawing than halogens (Cl, Br) found in analogs (e.g., compounds [7–9], X = Cl/Br).

- Thiazole vs. Thiophene/Pyrimidine: describes a thieno[2,3-d]pyrimidine core with a hydroxyethyl substituent. The thiazole in the target compound offers greater aromatic stability and steric bulk compared to thiophene, possibly affecting membrane permeability.

Physicochemical Properties

Biological Activity

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound includes a thiazole moiety attached to a benzenesulfonamide core, with a trifluoromethoxy group that may enhance its biological activity through improved solubility and bioavailability.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of cancer and inflammation. Notable findings include:

- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The cytotoxicity is often measured using the MTT assay, which assesses cell viability.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic rates when tested on MCF-7 cells. This suggests that it may disrupt cell cycle progression, particularly at the G2/M phase, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 19 ± 0.52 | |

| Cytotoxicity | A549 | 22 ± 0.62 | |

| Apoptosis Induction | MCF-7 | - | |

| Anti-inflammatory | - | - |

Case Studies

- Cytotoxicity in Cancer Cells : In a study evaluating various derivatives of thiazole compounds, this compound demonstrated potent cytotoxic activity against MCF-7 and A549 cell lines. The IC50 values were comparable to those of established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Further investigations revealed that the compound inhibits cell cycle progression at the G2/M phase and significantly increases the proportion of apoptotic cells in treated cultures compared to controls. This was quantified using flow cytometry techniques .

- In Silico Studies : Computational modeling has suggested favorable pharmacokinetic properties for this compound, such as good gastrointestinal absorption and low blood-brain barrier permeability, indicating its potential as an orally bioavailable therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling sulfonamide derivatives with thiazole substituents?

- Methodological Answer: Prior to synthesis, conduct a hazard analysis for reagents (e.g., dichloromethane, trifluoromethyl-containing compounds) using guidelines from Prudent Practices in the Laboratory and ACS hazard assessments . Ames testing for mutagenicity is critical; for example, related anomeric amides show mutagenicity comparable to benzyl chloride, necessitating fume hoods, PPE, and controlled storage .

Q. How can spectroscopic techniques validate the structural integrity of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

- Methodological Answer:

- 1H/13C NMR: Assign peaks based on coupling constants and chemical shifts. For example, aromatic protons in the trifluoromethoxy group appear downfield (~δ 7.5–8.5 ppm), while thiazole methyl groups resonate at δ 2.1–2.5 ppm .

- TLC: Monitor reaction progress using Rf values (e.g., Rf ~0.75 in ethyl acetate/hexane systems) .

- Mass Spectrometry: Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with sulfonamide cleavage.

Q. What synthetic routes are effective for introducing trifluoromethoxy groups into benzenesulfonamide scaffolds?

- Methodological Answer: Use electrophilic substitution with trifluoromethyl hypofluorite (CF3OF) or copper-mediated coupling of aryl halides with trifluoromethoxy sources (e.g., AgOCF3). Ensure anhydrous conditions and inert atmospheres (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonylation steps for similar compounds?

- Methodological Answer:

- Solvent Choice: Dichloromethane (CH2Cl2) or pyridine enhances reactivity of sulfonyl chlorides .

- Temperature Control: Dropwise addition of reagents at 0°C minimizes side reactions .

- Purification: Use flash chromatography (silica gel, gradient elution) or recrystallization (acetonitrile/ether) to isolate pure sulfonamides .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer:

- Docking Studies: Use GOLD or AutoDock to model interactions with receptors (e.g., tyrosine phosphatase 1B). Compare scores (GOLD >60 suggests strong binding) .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How can contradictory biological activity data for sulfonamide derivatives be resolved?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., trifluoromethoxy vs. methylsulfonyl) and correlate with activity .

- Dose-Response Assays: Perform IC50 determinations across multiple cell lines to identify off-target effects .

- Meta-Analysis: Aggregate data from PubChem and independent studies to identify trends (e.g., trifluoromethoxy groups enhance membrane permeability) .

Notes

- Safety: Prioritize mutagenicity screening (Ames II) for early-stage derivatives .

- Synthesis: Reference protocols for related compounds (e.g., pyridine-mediated sulfonylation ) are adaptable with modifications for steric hindrance from the dimethylthiazole group.

- Data Reproducibility: Cross-validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.